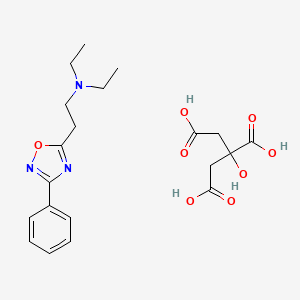

Oxolamine citrate

Description

Properties

IUPAC Name |

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZIGQJSMCOHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045556 | |

| Record name | Oxalamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1949-20-8, 34155-96-9 | |

| Record name | Oxolamine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OXALAMINE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxalamine citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXOLAMINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X4XBR694 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxolamine Citrate: A Technical Deep-Dive into its Cough Suppressant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine citrate is a non-opioid antitussive agent with a multifaceted mechanism of action that encompasses both peripheral and central nervous system effects, alongside significant anti-inflammatory properties. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive understanding of how this compound achieves its cough suppressant effects. While a complete picture of its molecular interactions remains an area for further investigation, this document outlines the core known and proposed pathways, summarizes key experimental findings, and provides detailed methodologies for relevant preclinical models.

Core Mechanisms of Action

This compound's efficacy in cough suppression is attributed to a combination of three primary actions:

-

Peripheral Nervous System Effects: The predominant mechanism appears to be a peripheral action on the sensory nerve endings within the respiratory tract.[1][2][3] this compound is believed to exert a local anesthetic-like effect, reducing the sensitivity of irritant receptors and rapidly adapting stretch receptors (RARs) to various tussive stimuli.[4] This dampening of afferent nerve signals from the airways is a key factor in its ability to reduce the cough reflex.

-

Central Nervous System Effects: While considered secondary to its peripheral action, this compound is also suggested to have a central effect on the cough center located in the medulla oblongata.[1][5] This central inhibition would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited.

-

Anti-inflammatory Effects: this compound exhibits notable anti-inflammatory properties, which play a crucial role in its antitussive activity.[4][5][6][7] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that trigger coughing.[2] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it an effective treatment for coughs associated with respiratory infections.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound. It is important to note that publicly available, detailed quantitative data is limited.

| Preclinical Efficacy in Cough Suppression | |

| Animal Model | Guinea Pig |

| Cough Induction Method | Citric Acid Aerosol |

| Endpoint | Inhibition of Cough Reflex |

| Observation | This compound has a significant inhibitory effect on cough caused by the inhalation of irritating gases in animals.[8] It is noted to be more effective against chemically induced cough than electrical stimulation of the superior laryngeal nerve, suggesting a strong peripheral action.[3] |

| Preclinical Anti-inflammatory Effects | |

| Animal Model | Guinea Pig |

| Inflammation Model | Experimentally induced respiratory inflammation |

| Dosage | 80 mg/kg initially, then 53.3 mg/kg (intraperitoneally) |

| Key Findings | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed an anti-inflammatory effect superior to that of Phenylbutazone[5] |

| Drug-Drug Interaction Potential | |

| Enzyme System | Cytochrome P450 |

| Specific Isoenzyme | CYP2B1/2 |

| Effect | Inhibition[6] |

| Clinical Implication | Potential for pharmacokinetic interactions with other drugs metabolized by this isoenzyme. For example, it has been shown to increase the AUC and prolong the terminal half-life of Warfarin in male rats.[5] |

Experimental Protocols

Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard and widely used preclinical model for evaluating the efficacy of antitussive drugs.

Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph

-

Nebulizer

-

Citric acid solution (e.g., 0.4 M)

-

Test compound (this compound) and vehicle

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmograph chamber for a set period before the experiment.

-

Baseline Cough Response: Each animal is exposed to an aerosol of citric acid (e.g., 0.4 M for 3 minutes) to establish a baseline cough response. The number of coughs is recorded.

-

Compound Administration: A washout period is allowed, after which the animals are administered the test compound (this compound at various doses) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Post-treatment Cough Challenge: After a predetermined time following compound administration, the animals are re-challenged with the citric acid aerosol.

-

Data Collection and Analysis: The number of coughs during the challenge is recorded. The percentage inhibition of the cough reflex is calculated by comparing the post-treatment cough count to the baseline count.

Workflow Diagram:

Workflow for the citric acid-induced cough model in guinea pigs.

Signaling Pathways

The precise molecular signaling pathways through which this compound exerts its effects are not yet fully elucidated. However, based on its known anti-inflammatory and peripheral nerve-modulating activities, a proposed model can be constructed.

Proposed Anti-inflammatory Signaling Pathway

This compound's anti-inflammatory action is thought to involve the inhibition of pro-inflammatory mediator release. A plausible, though not yet definitively proven, pathway could involve the modulation of key inflammatory signaling cascades such as NF-κB and MAPK, which are central to the production of cytokines like TNF-α and IL-6, and enzymes like COX-2 that are involved in prostaglandin synthesis.

Proposed anti-inflammatory signaling pathway of this compound.

Proposed Peripheral Antitussive Mechanism

The peripheral antitussive effect of this compound likely involves the modulation of ion channels on sensory nerve endings in the airways, reducing their excitability in response to tussive stimuli.

Proposed peripheral antitussive mechanism of this compound.

Conclusion and Future Directions

This compound is an effective antitussive agent with a mechanism of action that extends beyond simple cough suppression to include valuable anti-inflammatory effects. Its predominantly peripheral action offers a favorable side-effect profile compared to centrally acting opioid antitussives. However, a significant opportunity exists for further research to fully elucidate its molecular targets and signaling pathways. Future studies should focus on:

-

Quantitative Receptor Binding Assays: To identify the specific receptors and ion channels with which this compound interacts and to determine its binding affinities.

-

In-depth Signaling Pathway Analysis: To delineate the precise intracellular cascades modulated by this compound in both neuronal and immune cells.

-

Comprehensive Preclinical and Clinical Studies: To generate robust quantitative data on its dose-dependent efficacy in cough suppression and its impact on a wider range of inflammatory biomarkers.

A more detailed understanding of this compound's mechanism of action will not only optimize its clinical use but also pave the way for the development of novel, targeted antitussive therapies.

References

- 1. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [this compound in hospital practice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 6. The effect of this compound on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxolamine Citrate: A Technical Whitepaper on its Peripheral and Central Antitussive Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine citrate is an antitussive agent with a multifaceted mechanism of action that distinguishes it from many traditional cough suppressants. This technical guide provides an in-depth analysis of the peripheral versus central effects of this compound, consolidating available data to elucidate its pharmacological profile. The primary antitussive efficacy of this compound is attributed to its predominant peripheral action, which includes a local anesthetic effect on airway sensory nerves and significant anti-inflammatory properties. Central nervous system (CNS) involvement is considered minimal, contributing to a favorable side-effect profile. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction

Cough is a critical protective reflex, yet chronic or excessive coughing can be debilitating. Antitussive therapies are broadly classified based on their site of action: centrally acting agents that suppress the cough center in the brainstem, and peripherally acting agents that target the afferent limb of the cough reflex in the airways. This compound is a non-narcotic cough suppressant that has been in clinical use in several countries for the treatment of cough associated with various respiratory conditions.[1] Its efficacy is believed to stem from a combination of peripheral mechanisms, which will be the primary focus of this guide.

Predominant Peripheral Antitussive Effects

The primary mechanism of action of this compound is its effect on the peripheral nervous system within the respiratory tract.[2][3] This action is twofold, involving direct modulation of sensory nerve endings and a potent anti-inflammatory effect.

Local Anesthetic Action on Airway Sensory Nerves

This compound exerts a mild local anesthetic effect on the sensory nerve endings in the respiratory mucosa.[4] This action is crucial in suppressing the cough reflex at its point of initiation. The proposed mechanism involves the blockade of voltage-gated sodium channels in the nerve fibers of the airways.[5]

Signaling Pathway for Local Anesthetic Effect:

Caption: Peripheral local anesthetic action of this compound.

By blocking sodium influx, this compound increases the threshold for excitation of the sensory nerve endings, thereby reducing the generation of afferent signals that would otherwise trigger a cough.[3]

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties within the respiratory tract.[6][7] Inflammation is a key contributor to cough hypersensitivity, and by mitigating the inflammatory response, this compound can reduce the irritation of nerve receptors.[8]

Signaling Pathway for Anti-inflammatory Effect:

Caption: Peripheral anti-inflammatory action of this compound.

While the exact molecular targets within the inflammatory cascade have not been fully elucidated, the overall effect is a reduction in the release of pro-inflammatory mediators.[4]

Central Antitussive Effects: A Minor Role

In contrast to its well-documented peripheral actions, the central effects of this compound on the cough center in the medulla oblongata are considered to be minimal. Some sources suggest a potential for central inhibition, but this is not believed to be the primary mechanism of its antitussive action.[4][9] This characteristic is advantageous as it results in a lower incidence of common CNS side effects associated with centrally acting antitussives, such as drowsiness and dizziness.[10]

Quantitative Data

Table 1: Anti-inflammatory Effect of this compound in Guinea Pigs

| Parameter | Treatment Group | Result | Reference |

| Relative Lung Weight | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Reduced | [6] |

| Inflammation Levels | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Significantly Reduced | [6] |

| Pulmonary Parenchyma Protection | This compound (80 mg/kg initial, then 53.3 mg/kg IP) | Protected from emphysema | [6] |

Table 2: Comparative Antitussive Efficacy of Other Agents in Guinea Pigs (for reference)

| Compound | Antitussive ED50 (mg/kg, s.c.) | Reference |

| Codeine | 9.1 | |

| Morphine | 1.3 |

Experimental Protocols

The following sections describe representative experimental protocols for evaluating the peripheral antitussive and anti-inflammatory effects of compounds like this compound.

Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs

This is a standard preclinical model for assessing the efficacy of peripheral antitussives.

Experimental Workflow:

Caption: Workflow for citric acid-induced cough model in guinea pigs.

Methodology:

-

Animals: Male Dunkin-Hartley guinea pigs are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Treatment: Animals are divided into groups and administered this compound at various doses or a vehicle control, typically via oral gavage or intraperitoneal injection.

-

Cough Induction: After a set period (e.g., 60 minutes), the animals are placed in a whole-body plethysmograph and exposed to a nebulized solution of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 10 minutes).

-

Data Collection: The number of coughs is recorded during and immediately after the citric acid exposure for a defined period (e.g., 15 minutes).

-

Analysis: The percentage of cough suppression (PCS) is calculated for each animal using the formula: PCS = [(C1 - C2) / C1] x 100, where C1 is the baseline cough frequency and C2 is the cough frequency after treatment.

Clinical Model: Capsaicin Cough Challenge

This model is used to assess cough reflex sensitivity in humans.

Methodology:

-

Subjects: Human volunteers or patients with chronic cough are recruited.

-

Baseline Sensitivity: The concentration of inhaled capsaicin required to elicit a specific number of coughs (e.g., 5 coughs, C5) is determined for each subject.

-

Treatment: Subjects are administered this compound or a placebo in a double-blind, crossover design.

-

Post-treatment Challenge: The capsaicin cough challenge is repeated after a specified time following drug administration.

-

Analysis: The change in C5 before and after treatment is measured to determine the effect of the drug on cough reflex sensitivity.

Conclusion

The antitussive effect of this compound is primarily mediated through its peripheral actions, which include a local anesthetic effect on airway sensory nerves and potent anti-inflammatory properties. The minimal central nervous system involvement contributes to a favorable safety profile, making it a valuable therapeutic option for the management of cough. Further research to elucidate the specific molecular targets within the inflammatory and sensory pathways will provide a more complete understanding of its mechanism of action and may guide the development of novel peripherally acting antitussives.

References

- 1. Local anesthetics - WikiAnesthesia [wikianesthesia.org]

- 2. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. scispace.com [scispace.com]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nysora.com [nysora.com]

- 7. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neural Physiology and Local Anesthetic Action | Anesthesia Key [aneskey.com]

The Anti-Inflammatory Properties of Oxolamine Citrate on the Respiratory Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine citrate, a well-established antitussive agent, has demonstrated significant anti-inflammatory effects on the respiratory mucosa. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, focusing on preclinical evidence, potential mechanisms of action, and relevant experimental protocols. Quantitative data from key studies are summarized, and hypothetical signaling pathways are visualized to stimulate further research in this area. This document is intended to serve as a resource for researchers and professionals involved in the development of novel therapies for inflammatory respiratory conditions.

Introduction

Inflammation of the respiratory mucosa is a hallmark of numerous acute and chronic respiratory diseases, contributing significantly to symptoms such as cough, mucus production, and airway obstruction. This compound has been primarily recognized for its cough-suppressant effects, which are attributed to a dual mechanism involving a mild local anesthetic action on the sensory nerve endings in the respiratory tract and a central inhibitory effect on the cough reflex.[1][2][3] However, preclinical evidence strongly suggests that this compound also possesses direct anti-inflammatory properties that contribute to its therapeutic efficacy in respiratory disorders.[1][4] This guide delves into the specifics of these anti-inflammatory effects.

Preclinical Evidence of Anti-Inflammatory Activity

The principal evidence for the anti-inflammatory effects of this compound on the respiratory mucosa comes from a preclinical study in a guinea pig model of non-bacterial respiratory inflammation. This study demonstrated that intraperitoneal administration of this compound resulted in a marked reduction in the inflammatory response within the respiratory organs.[1]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the aforementioned preclinical study.

| Parameter | Treatment Group (this compound) | Control Group (Untreated) | Outcome | Reference |

| Dosage Regimen | 80 mg/kg initially, followed by 53.3 mg/kg administered 11 times over 76 hours (i.p.) | N/A | N/A | [1] |

| Relative Lung Weight | Reduced | Elevated | Statistically significant reduction in lung weight, indicating a decrease in inflammation and edema.[1] | [1] |

| Inflammation Levels | Significantly reduced | High | Macroscopic and microscopic evaluation showed a marked decrease in inflammatory cell infiltration.[1] | [1] |

| Pulmonary Parenchyma | Protected from emphysema | Emphysematous changes | This compound demonstrated a protective effect against the development of emphysema.[1] | [1] |

| Comparative Efficacy | Superior anti-inflammatory effect | N/A | The anti-inflammatory effect of this compound was superior to that of Phenylbutazone.[1] | [1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Guinea Pig Model of Non-Bacterial Respiratory Inflammation

This model is designed to induce a sterile inflammatory response in the respiratory tract, allowing for the evaluation of the anti-inflammatory effects of a test compound without the confounding variables of a microbial infection.

Protocol:

-

Animal Model: Male guinea pigs are used for this model.

-

Induction of Inflammation: While the specific irritant used in the foundational study is not detailed, a common method for inducing non-bacterial respiratory inflammation is through the inhalation of irritants such as citric acid aerosol.

-

Drug Administration:

-

This compound is administered intraperitoneally (i.p.).

-

An initial dose of 80 mg/kg of body weight is administered.

-

Subsequent doses of 53.3 mg/kg are administered at 3, 6, 9, 24, 28, 32, 48, 52, 56, 72, and 76 hours.[1]

-

-

Assessment of Inflammation:

-

Macroscopic Evaluation: At the end of the study period, the animals are euthanized, and the lungs are macroscopically examined for signs of inflammation.

-

Relative Lung Weight: The lungs are excised and weighed. The relative lung weight (lung weight as a percentage of body weight) is calculated as an indicator of pulmonary edema and inflammation.[1]

-

Histopathological Analysis: Lung tissue samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammatory cell infiltration, alveolar damage, and other pathological changes.

-

Experimental workflow for the guinea pig model of respiratory inflammation.

Mechanism of Anti-Inflammatory Action

The precise molecular mechanisms underlying the anti-inflammatory effects of this compound on the respiratory mucosa are not yet fully elucidated. However, based on its chemical structure as a 1,2,4-oxadiazole derivative and the known mechanisms of other anti-inflammatory agents, several potential signaling pathways may be involved.[5] It is hypothesized that this compound may modulate key inflammatory signaling cascades.

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its anti-inflammatory effects. It is critical to note that these pathways are hypothetical and require experimental validation.

General proposed anti-inflammatory mechanism of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]

- 3. What is Oxolamine used for? [synapse.patsnap.com]

- 4. The effect of this compound on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Oxolamine Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of Oxolamine citrate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the processes involved in the production and quality control of this active pharmaceutical ingredient.

Chemical Synthesis of this compound

The industrial production of this compound is typically achieved through a multi-step batch process.[1][2] While early synthetic routes were plagued by suboptimal yields as low as 24%, process optimization has led to significant improvements, achieving yields of up to 64%.[1][2] The synthesis can be broadly divided into the formation of the Oxolamine base and its subsequent conversion to the citrate salt.

The synthesis of the Oxolamine base begins with benzonitrile, sodium carbonate, and hydroxylamine hydrochloride.[1] The process involves the formation of a 1,2,4-oxadiazole ring, a key structural motif of Oxolamine.[3][4] Subsequent reactions with reagents such as triethylamine (TEA), 3-chloropropionyl chloride (3-CC), and diethylamine (DEA) lead to the formation of the Oxolamine base (5-(2-(diethylamino)ethyl)-3-phenyl-1,2,4-oxadiazole).[1][4]

The final step in the synthesis is the reaction of the Oxolamine base with citric acid monohydrate in the presence of a suitable solvent like acetone to precipitate this compound.[1] The solid product is then purified through centrifugation and drying to remove residual solvents.[1]

Optimized Synthesis Workflow

The following diagram illustrates the key stages in the optimized batch synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Conceptual)

The following protocol is a conceptual representation of the optimized batch process based on available literature. Specific quantities and reaction conditions would require further process development and optimization.

-

Formation of Intermediate 1 (OXO1): Benzonitrile (the limiting reagent), water, sodium carbonate, and hydroxylamine hydrochloride are reacted to form the initial intermediate product.[1]

-

Formation of Intermediate 2 (OXO2): Anhydrous sodium sulfate, triethylamine (TEA), and 3-chloropropionyl chloride (3-CC) are added to the reaction mixture containing OXO1 to yield a second intermediate, OXO2.[1]

-

Synthesis of Oxolamine Base: Diethylamine (DEA) is introduced to the reaction mixture to form the Oxolamine base.[1]

-

Formation and Crystallization of this compound: The organic phase containing the Oxolamine base is treated with acetone and citric acid monohydrate. This leads to the formation of this compound, which then crystallizes out of the solution.[1]

-

Purification: The solid this compound is separated from the liquid phase via centrifugation. The resulting wet cake is then dried to remove residual solvents, yielding the final active pharmaceutical ingredient.[1]

Characterization of this compound

A variety of analytical techniques are employed for the qualitative and quantitative characterization of this compound in bulk drug and pharmaceutical formulations. The most prominent of these are UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[3]

Physicochemical Properties

| Property | Oxolamine[4][5] | This compound[6][7] |

| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine | N,N-Diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine citrate |

| Molecular Formula | C₁₄H₁₉N₃O | C₂₀H₂₇N₃O₈ |

| Molecular Weight | 245.32 g/mol | 437.45 g/mol |

UV-Visible Spectrophotometry

UV spectrophotometry is a widely used technique for the analysis of this compound due to its chromophoric properties.[3] Several methods, including derivative spectroscopy and the Area Under Curve (AUC) method, have been developed and validated for its estimation.[3]

| Method | Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) |

| Standard UV | 237 | 1 to 14 | 0.9990[8] |

| First-Order Derivative | 229.2 | 1 to 14 | 0.9991[3] |

| Second-Order Derivative | 257.2 | 1 to 14 | 0.9978[3] |

| Third-Order Derivative | 254.6 | 1 to 14 | 0.9995[9] |

| Area Under Curve (AUC) | 228.6 - 246.4 | 1 to 14 | 0.9999[3] |

Experimental Protocol: Third-Order Derivative UV-Spectrophotometric Analysis

This protocol outlines the procedure for the quantitative determination of this compound in a tablet formulation.

-

Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of standard this compound, transfer it to a 100 mL volumetric flask, and sonicate with 30 mL of distilled water for 15 minutes. Make up the volume to the mark with distilled water.[9]

-

Preparation of Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[9]

-

Preparation of Sample Solution (100 µg/mL): Weigh and powder twenty tablets to determine the average weight. Take a quantity of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add 30 mL of distilled water, sonicate for 15 minutes, and filter. Dilute the filtrate and washings to the mark with distilled water.[9]

-

Analysis: Scan a 10 µg/mL solution of this compound from 400 nm to 200 nm using distilled water as a blank. Obtain the third-order derivative spectrum and measure the absorbance at 254.6 nm.[9] Prepare a calibration curve in the concentration range of 1 to 14 µg/mL.[9]

Analytical Workflow for UV-Spectrophotometric Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC provides enhanced separation capabilities for the analysis of this compound, particularly in complex matrices.[3] A validated RP-HPLC method has been reported for its determination.[3][10]

| Parameter | Description |

| Column | BDS hypersil C18 (150 x 4.6 mm, 5 µm)[3][10] |

| Mobile Phase | 0.1% tri-ethyl amine buffer (pH 3.5 with ortho-phosphoric acid) and acetonitrile (72:28 v/v)[3][10] |

| Diluent | Buffer (pH 3.5) and acetonitrile (50:50% v/v)[10] |

| Detection Wavelength | 230 nm[3][10] |

| Linearity Range | 50 to 150 µg/mL[3] |

Experimental Protocol: HPLC Analysis

-

Preparation of Mobile Phase: Prepare a 0.1% aqueous solution of tri-ethylamine and adjust the pH to 3.5 with ortho-phosphoric acid. Mix this buffer with acetonitrile in a 72:28 (v/v) ratio.[3][10]

-

Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in the diluent (a 50:50 v/v mixture of the pH 3.5 buffer and acetonitrile).[10]

-

Chromatographic Conditions: Set the flow rate and column temperature to appropriate values (e.g., 1.0 mL/min and ambient temperature, subject to optimization).

-

Injection and Detection: Inject the standard and sample solutions into the HPLC system and monitor the eluent at 230 nm.[3][10]

-

Quantification: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Analytical Workflow for HPLC Characterization

Conclusion

This technical guide has detailed the chemical synthesis and analytical characterization of this compound. The optimized synthesis process significantly improves the yield over earlier methods. For characterization, both UV-Visible spectrophotometry and HPLC offer robust and reliable methods for the quantification of this compound in bulk and pharmaceutical dosage forms. The provided protocols and workflows serve as a valuable resource for professionals involved in the development, manufacturing, and quality control of this important antitussive agent.

References

- 1. scispace.com [scispace.com]

- 2. ub.edu [ub.edu]

- 3. (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium | 1949-20-8 | Benchchem [benchchem.com]

- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. medkoo.com [medkoo.com]

- 7. molnova.com [molnova.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ajrconline.org [ajrconline.org]

- 10. sphinxsai.com [sphinxsai.com]

The Dawn of a Heterocycle: A Technical Chronicle of 1,2,4-Oxadiazoles in Pharmacology

For Immediate Release

A comprehensive exploration into the discovery and rich pharmacological history of 1,2,4-oxadiazole compounds, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. From its initial synthesis in the late 19th century to its establishment as a privileged scaffold in modern medicinal chemistry, the journey of the 1,2,4-oxadiazole ring is a testament to the enduring quest for novel therapeutic agents. This whitepaper details the pivotal moments of discovery, presents key quantitative data, outlines foundational experimental protocols, and visualizes the underlying biological pathways.

A Serendipitous Beginning: The Chemical Genesis of a Pharmacophore

The story of the 1,2,4-oxadiazole ring begins not in a pharmacology lab, but on a chemist's bench. In 1884, Tiemann and Krüger first reported the synthesis of this five-membered heterocycle, initially classifying it as an "azoxime".[1] For nearly eight decades, this chemical curiosity remained largely in the realm of synthetic chemistry, with its pharmacological potential untapped. It wasn't until the mid-20th century that the unique properties of the 1,2,4-oxadiazole nucleus began to attract the attention of medicinal chemists. A pivotal realization was its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2][3] This understanding unlocked the door to its widespread application in drug design.

The first tangible pharmacological success story for this class of compounds arrived in the 1960s with the marketing of Oxolamine (3-phenyl-5-diethylaminoethyl-1,2,4-oxadiazole) as a cough suppressant.[4][5] This marked the transition of the 1,2,4-oxadiazole from a chemical novelty to a clinically relevant pharmacophore. Early research into Oxolamine revealed a multifaceted pharmacological profile, including peripheral antitussive, anti-inflammatory, local anesthetic, and antispasmodic properties.

Early Pharmacological Investigations: Unveiling a Spectrum of Activity

Following the introduction of Oxolamine, the 1960s and 1970s saw a surge in research into the pharmacological activities of various 1,2,4-oxadiazole derivatives. These early studies laid the groundwork for the diverse therapeutic applications we see today.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of 1,2,4-oxadiazoles was one of the first areas to be systematically explored. The carrageenan-induced rat paw edema model was a cornerstone of this early research, providing a reliable method for quantifying anti-inflammatory effects.

Antimicrobial Activity

The search for new agents to combat infectious diseases also led researchers to the 1,2,4-oxadiazole scaffold. Early studies focused on determining the Minimum Inhibitory Concentrations (MICs) of novel derivatives against a range of bacterial and fungal pathogens.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early pharmacological studies on 1,2,4-oxadiazole compounds, providing a comparative overview of their potency and activity.

| Compound Name | Chemical Structure | Pharmacological Activity | Key Quantitative Data | Reference |

| Oxolamine | 3-phenyl-5-diethylaminoethyl-1,2,4-oxadiazole | Antitussive, Anti-inflammatory | LD50 (mice, oral): 800 mg/kg | |

| Compound 43 (from Breuer, 1969) | 3-substituted-5-amino-1,2,4-oxadiazole derivative | Antimicrobial | MIC vs. S. aureus: 0.15 µg/mL; MIC vs. E. coli: 0.05 µg/mL; MIC vs. S. schottmulleri: 0.05 µg/mL; MIC vs. P. aeruginosa: 7.8 µg/mL; MIC vs. P. vulgaris: 9.4 µg/mL; MIC vs. C. albicans: 12.5 µg/mL; MIC vs. T. mentagrophytes: 6.3 µg/mL; MIC vs. M. tuberculosis: 6.3 µg/mL | [6] |

Foundational Experimental Protocols

The following are detailed methodologies for key experiments that were instrumental in the early pharmacological characterization of 1,2,4-oxadiazole compounds.

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles (General Procedure)

This protocol outlines the classical and widely adopted method for synthesizing the 1,2,4-oxadiazole core, which involves the reaction of an amidoxime with an acyl chloride.

Materials:

-

Substituted amidoxime

-

Substituted acyl chloride

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of the substituted amidoxime in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

An equimolar amount of a suitable base, such as pyridine, is added to the solution.

-

The substituted acyl chloride, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux for a period of 2 to 6 hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then treated with a dilute solution of hydrochloric acid and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 3,5-disubstituted-1,2,4-oxadiazole.

-

The crude product is purified by recrystallization or column chromatography.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo assay, established in the mid-20th century, was crucial for evaluating the anti-inflammatory properties of early 1,2,4-oxadiazole derivatives.[7][8]

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

1% (w/v) solution of carrageenan in sterile saline

-

Test compound (1,2,4-oxadiazole derivative) dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Animals are fasted overnight with free access to water before the experiment.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

-

After a set period (typically 30-60 minutes) to allow for drug absorption, 0.1 mL of the 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Citric Acid-Induced Cough in Guinea Pigs (Antitussive Assay)

This classic in vivo model was employed to assess the cough-suppressant activity of compounds like Oxolamine.[9][10]

Animals:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

Materials:

-

10% (w/v) solution of citric acid in sterile saline

-

Test compound (1,2,4-oxadiazole derivative) dissolved or suspended in a suitable vehicle

-

Reference antitussive drug (e.g., codeine)

-

Whole-body plethysmography chamber equipped with a nebulizer

Procedure:

-

Guinea pigs are placed individually in the plethysmography chamber and allowed to acclimatize.

-

A baseline cough response is established by exposing the animals to an aerosol of 10% citric acid for a fixed period (e.g., 5 minutes) and counting the number of coughs.

-

The test compound, reference drug, or vehicle is administered to the animals (e.g., orally or intraperitoneally).

-

After a predetermined time for drug absorption (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

-

The number of coughs is recorded during and for a period after the exposure.

-

The percentage of cough inhibition is calculated for each treatment group compared to the baseline or vehicle control.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the pharmacology of 1,2,4-oxadiazole compounds.

The Enduring Legacy and Future Horizons

The discovery and development of 1,2,4-oxadiazole compounds in pharmacology is a compelling narrative of how a simple heterocyclic ring can evolve into a versatile scaffold for a multitude of therapeutic applications. The foundational work of the mid-20th century, from the initial synthesis to the first clinical applications, has paved the way for the continued exploration of this remarkable pharmacophore. As our understanding of molecular biology and disease pathways deepens, the 1,2,4-oxadiazole core is poised to remain a significant player in the ongoing quest for safer and more effective medicines.

References

- 1. scispace.com [scispace.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. inotiv.com [inotiv.com]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. The antitussive effects of menthol, camphor and cineole in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigation of Oxolamine Citrate-Induced Hallucinations in Pediatric Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxolamine citrate, an antitussive agent, has been associated with reports of hallucinations, particularly in the pediatric population. This technical guide provides a comprehensive overview of the available scientific and clinical data concerning this adverse drug reaction. Due to the limited availability of in-depth studies, this document also outlines proposed experimental protocols to further investigate the underlying mechanisms and establish a clearer quantitative profile of this compound-induced hallucinations in pediatric models. The information herein is intended to guide future research and inform drug development and safety assessment processes.

Introduction

This compound has been used as a cough suppressant, with a proposed mechanism of action involving both central effects on the medullary cough center and peripheral anti-inflammatory and anesthetic effects on the respiratory tract.[1] However, post-marketing reports have raised concerns about its safety profile in children. A key publication by McEwen, Meyboom, and Thijs in 1989 highlighted twenty cases of hallucinations in children under the age of ten who had been administered this compound-containing cough mixtures in Australia, Belgium, and The Netherlands.[2][3] The authors suggested that the recommended pediatric doses at the time may have been too high for this age group.[2] This guide synthesizes the available data on these case reports and explores potential mechanisms and experimental approaches to better understand this phenomenon.

Quantitative Data Summary

| Parameter | Reported Data | Data Gaps |

| Number of Cases | 20[2][3] | Detailed individual case information. |

| Age Range | Less than 10 years[2][3] | Specific age distribution, mean, and median age. |

| Gender Distribution | Not specified | The number of male and female patients. |

| Geographic Location | Australia, Belgium, The Netherlands[2][3] | Specific regional data within these countries. |

| Dosage | Implied to be within recommended pediatric doses of the time[2] | Exact dosages administered, frequency, and duration of treatment. |

| Nature of Hallucinations | Not specified | Types of hallucinations (visual, auditory, etc.), duration, and severity. |

| Concomitant Medications | Not specified | Information on other medications taken by the children. |

| Underlying Medical Conditions | Not specified | Pre-existing conditions that might predispose to this adverse event. |

Proposed Experimental Protocols

Given the absence of published experimental studies on this compound-induced hallucinations in pediatric models, this section outlines detailed methodologies for key experiments to investigate the neuropharmacological basis of this adverse effect.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound and its metabolites to key neurotransmitter receptors implicated in hallucinations.

Methodology:

-

Receptor Selection: Based on the known mechanisms of drug-induced hallucinations, the primary targets for investigation will be:

-

Dopamine receptors (D1, D2, D3, D4)

-

Serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C)

-

NMDA receptors

-

-

Membrane Preparation: Prepare cell membrane homogenates from recombinant cell lines expressing the human receptors of interest or from rodent brain tissue (e.g., cortex, striatum).

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a specific radioligand for each receptor subtype in the presence of increasing concentrations of this compound or its metabolites.

-

Use appropriate controls, including a known competitor for each receptor, to determine non-specific binding.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) of this compound for each receptor.

-

Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

A high binding affinity (low Ki value) for receptors like 5-HT2A or D2 would suggest a potential direct mechanism for hallucinations.

-

In Vivo Behavioral Studies in a Pediatric Animal Model

Objective: To develop and utilize a pediatric animal model to assess the hallucinogenic potential of this compound and to correlate behavioral changes with dose.

Methodology:

-

Animal Model: Use juvenile rodents (e.g., rats or mice) at a developmental stage analogous to human children (postnatal days 21-35).

-

Drug Administration: Administer this compound orally at a range of doses, including those equivalent to the recommended pediatric doses and higher. A vehicle control group and a positive control group (e.g., a known hallucinogen like a 5-HT2A agonist) should be included.

-

Behavioral Assessments:

-

Head-Twitch Response (HTR): A well-validated behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in rodents. Record the frequency of rapid, rotational head movements.

-

Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating that is disrupted by hallucinogens. Measure the reduction in the startle response to a strong stimulus when it is preceded by a weaker prestimulus.

-

Locomotor Activity: Monitor changes in spontaneous movement in an open field arena.

-

-

Data Analysis:

-

Compare the behavioral responses between the different dose groups and the control groups using appropriate statistical analyses (e.g., ANOVA).

-

Establish a dose-response relationship for any observed behavioral changes.

-

Pediatric Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in a pediatric animal model to understand if altered metabolism could lead to the accumulation of hallucinogenic metabolites.

Methodology:

-

Animal Model: Use juvenile rodents as described in the behavioral studies.

-

Drug Administration and Sampling: Administer a single oral dose of this compound. Collect blood samples at multiple time points post-administration via a sparse sampling method suitable for pediatric animals.

-

Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and its potential metabolites in plasma.

-

Pharmacokinetic Analysis:

-

Use a non-compartmental or population pharmacokinetic modeling approach to determine key parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare these parameters to those reported in adult animal models or humans to identify age-dependent differences in drug disposition. A study in rats has suggested that oxolamine can inhibit CYP2B1/2, which could be a factor in altered metabolism and potential drug-drug interactions.[4]

-

Mandatory Visualizations

Caption: Proposed workflow for investigating this compound-induced hallucinations.

Caption: A hypothesized signaling pathway for oxolamine-induced hallucinations.

Conclusion and Future Directions

The association between this compound and hallucinations in children is based on a limited number of case reports from several decades ago. A thorough, modern investigation is warranted to understand the pharmacological basis of this potential adverse effect. The experimental protocols outlined in this guide provide a framework for a systematic evaluation of the neuropharmacology of this compound in a pediatric context. Future research should prioritize obtaining detailed data from any existing case reports, conducting in vitro receptor profiling, developing appropriate pediatric animal models for behavioral and pharmacokinetic studies, and ultimately elucidating the specific signaling pathways involved. The findings from such studies will be crucial for a comprehensive risk assessment of this compound and for ensuring the safety of pediatric pharmacotherapy.

References

- 1. What is Oxolamine used for? [synapse.patsnap.com]

- 2. Hallucinations in children caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hallucinations in children caused by this compound (1989), McEwen J. | AcademicGPT, tlooto [tlooto.com]

- 4. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Oxolamine Citrate in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolamine citrate is a non-opioid antitussive agent that also possesses anti-inflammatory properties. Its therapeutic effects are attributed to its peripheral action on cough receptors. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and metabolic fate is crucial for its preclinical and clinical development, ensuring both efficacy and safety. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of this compound specifically in rat models, a common preclinical species for drug development.

Pharmacokinetic Profile

Currently, detailed pharmacokinetic parameters for this compound itself in rats, such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and oral bioavailability, are not extensively documented in publicly available literature. However, studies on its drug-drug interaction profile provide valuable insights into its metabolic pathways and pharmacokinetic behavior.

Drug-Drug Interactions and Metabolic Insights

Research has primarily focused on the influence of this compound on the pharmacokinetics of other drugs, revealing its role as an inhibitor of specific cytochrome P450 (CYP) enzymes.

A key study investigated the gender-specific pharmacokinetic interaction between oral warfarin and Oxolamine in Sprague-Dawley rats. The co-administration of this compound at doses of 10 and 50 mg/kg with warfarin (2 mg/kg) resulted in a significant increase in the area under the plasma concentration-time curve (AUC) of warfarin in male rats.[1] This effect was not observed in female rats, suggesting a sex-specific metabolic interaction.[1]

Further investigation into this phenomenon revealed that this compound inhibits CYP2B1, a male-dominant and male-specific CYP isoform in rats.[1] This was substantiated by studies where this compound also significantly increased the AUC of phenytoin, a known substrate of CYP2B1/2, in male rats.[1] Conversely, the pharmacokinetics of torsemide and clarithromycin, which are metabolized by other CYP isoforms, were not affected by Oxolamine co-administration.[1]

These findings strongly indicate that the metabolism of this compound is, at least in part, mediated by and capable of inhibiting CYP2B1/2 enzymes in male rats. This is a critical consideration for preclinical toxicology and efficacy studies, as well as for predicting potential drug-drug interactions in humans.

Table 1: Effect of this compound on the Area Under the Curve (AUC) of Co-administered Drugs in Male Sprague-Dawley Rats

| Co-administered Drug | Dose of Co-administered Drug | Dose of this compound | Control AUC (µg·h/mL) | AUC with this compound (µg·h/mL) | Percentage Increase in AUC |

| Warfarin | 2 mg/kg (oral) | 10 mg/kg (oral) | 180 | 254 | 41.1% |

| Warfarin | 2 mg/kg (oral) | 50 mg/kg (oral) | 180 | 330 | 83.3% |

| Phenytoin | - | 10 mg/kg (oral) | 938 (µg·min/mL) | 1280 (µg·min/mL) | 36.5% |

| Phenytoin | - | 50 mg/kg (oral) | 938 (µg·min/mL) | 1640 (µg·min/mL) | 74.8% |

Data extracted from Zhu et al., 2007.[1]

Metabolism

While specific metabolic pathways of this compound in rats have not been fully elucidated in the available literature, the drug-drug interaction studies provide strong evidence for its interaction with the hepatic cytochrome P450 system. The inhibition of CYP2B1/2 suggests that Oxolamine itself may be a substrate for these enzymes.

dot

Caption: Proposed interaction of Oxolamine with CYP2B1/2 enzymes in male rats.

Absorption, Distribution, and Excretion

Experimental Protocols

The following methodologies are based on the drug-drug interaction studies involving this compound in rats.

Animal Models

-

Species: Sprague-Dawley rats[1]

-

Sex: Male and female rats were used to investigate gender-specific differences.[1]

Dosing and Administration

-

This compound: Administered orally (p.o.) at doses of 10 mg/kg and 50 mg/kg.[1]

-

Warfarin: Administered orally at a dose of 2 mg/kg.[1]

-

Phenytoin, Torasemide, Clarithromycin: Administered intravenously (i.v.).[1]

Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected at various time points to determine the plasma concentrations of the co-administered drugs.

-

Analytical Method: Plasma concentrations of warfarin and other drugs were quantified using validated high-performance liquid chromatography (HPLC) methods.

References

Oxolamine Citrate and Cytochrome P450 Enzymes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine citrate, a medication primarily used as a cough suppressant, has demonstrated interactions with the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on CYP enzymes, with a focus on preclinical in vivo findings. The document summarizes key experimental data, outlines the methodologies from cited studies, and presents visual representations of the metabolic pathways and inhibitory interactions. While in vivo evidence points towards the inhibition of specific CYP isoforms, a notable gap exists in the publicly available literature regarding quantitative in vitro inhibition data (e.g., IC50, Ki values). This guide serves as a resource for researchers and drug development professionals to understand the potential for drug-drug interactions and to inform future in vitro studies to fully characterize the inhibitory profile of this compound.

Introduction

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to altered drug pharmacokinetics, potentially resulting in adverse drug reactions or therapeutic failure. This compound's potential to inhibit CYP enzymes is therefore a critical consideration in its clinical use and in the development of new drug candidates. This guide synthesizes the available preclinical data on this topic.

In Vivo Inhibition of Cytochrome P450 Enzymes by this compound

Preclinical studies in male Sprague-Dawley rats have provided evidence for the inhibitory effect of this compound on specific cytochrome P450 enzymes. The primary isoform identified as being inhibited by oxolamine is CYP2B1/2.

Data Summary

The following table summarizes the key in vivo findings from a study investigating the pharmacokinetic interaction between this compound and warfarin, as well as other probe substrates for specific CYP isoforms.

| CYP Isoform (Substrate) | This compound Dose | Observed Effect on Substrate Pharmacokinetics | Conclusion | Reference |

| CYP2B1/2 (Warfarin) | 10 mg/kg and 50 mg/kg (oral) | Significantly increased AUC of warfarin (254 and 330 vs. 180 µg·h/mL) | Inhibition of CYP2B1/2-mediated metabolism | [1] |

| CYP2B1/2 (Phenytoin) | 10 mg/kg and 50 mg/kg (oral) | Significantly increased AUC of phenytoin (1280 and 1640 vs. 938 µg·min/mL) | Inhibition of CYP2B1/2-mediated metabolism | [1] |

| CYP2C11 (Torasemide) | Not specified | No significant change in the AUC of torasemide | No significant inhibition of CYP2C11 | [1] |

| CYP3A2 (Clarithromycin) | Not specified | No significant change in the AUC of clarithromycin | No significant inhibition of CYP3A2 | [1] |

AUC: Area Under the Curve

Experimental Protocols

The in vivo studies that form the basis of our current understanding of this compound's effects on CYP enzymes followed a detailed protocol to assess drug-drug interactions in a rat model.

-

Species: Male Sprague-Dawley rats.[1]

-

Rationale: Male rats were chosen due to the male-specific or male-dominant expression of certain CYP isoforms, such as CYP2B1, CYP2C11, and CYP3A2.[1]

-

Warfarin Study: Warfarin was administered orally at a dose of 2 mg/kg with and without co-administration of this compound at doses of 10 and 50 mg/kg.[1]

-

Probe Substrate Study: Phenytoin (a substrate for CYP2B1/2), torasemide (a substrate for CYP2C11), and clarithromycin (a substrate for CYP3A2) were administered intravenously to male rats with or without oral administration of this compound.[1]

-

Blood samples were collected at various time points after drug administration.

-

Plasma concentrations of the substrate drugs (warfarin, phenytoin, torasemide, clarithromycin) were determined using high-performance liquid chromatography (HPLC).

-

Pharmacokinetic parameters, including the Area Under the Curve (AUC), were calculated to assess the extent of drug exposure.

Visualizing the Interactions: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathways and the experimental logic behind the in vivo studies.

Caption: In vivo inhibition of CYP2B1/2 by this compound.

Caption: Workflow for in vivo drug-drug interaction studies.

Discussion and Future Directions

The available in vivo data strongly suggest that this compound is an inhibitor of CYP2B1/2 in male rats. This finding has significant implications for potential drug-drug interactions when oxolamine is co-administered with drugs that are primarily metabolized by this enzyme. The lack of effect on CYP2C11 and CYP3A2 substrates in the same animal model suggests a degree of selectivity in its inhibitory action.

However, the absence of in vitro data is a significant limitation. In vitro studies using human liver microsomes or recombinant human CYP enzymes are essential to:

-

Quantify the inhibitory potency: Determine IC50 and Ki values for the inhibition of a panel of human CYP isoforms.

-

Elucidate the mechanism of inhibition: Investigate whether the inhibition is competitive, non-competitive, uncompetitive, or mechanism-based.

-

Assess interspecies differences: Compare the inhibitory profile in rat and human systems to better predict clinical outcomes.

Conclusion

This compound has been shown to be an inhibitor of CYP2B1/2 in preclinical in vivo models, leading to significant pharmacokinetic interactions with co-administered substrates. This technical guide summarizes the key evidence and experimental approaches used to date. Further in vitro research is critically needed to quantify the inhibitory potency and elucidate the mechanism of action against a comprehensive panel of human cytochrome P450 enzymes. Such data will be invaluable for accurately predicting the clinical relevance of these findings and ensuring the safe and effective use of this compound in polypharmacy settings.

References

Oxolamine Citrate: A Technical Overview of Acute Toxicity and LD50 in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acute toxicity and median lethal dose (LD50) of Oxolamine Citrate in rodent models. The information is compiled from established toxicological databases and scientific publications to support preclinical safety assessments and research applications.

Core Findings: Acute Toxicity Profile

This compound exhibits a low to moderate acute toxicity profile in rodents, with the median lethal dose (LD50) varying significantly depending on the species and the route of administration. The following tables summarize the available quantitative LD50 data for oxolamine and its salts in rats and mice.

Table 1: Acute LD50 of this compound and Related Salts in Rats

| Chemical Form | Route of Administration | LD50 (mg/kg) |

| This compound | Oral | 1650 |

| Oxolamine (base) | Oral | >2000 |

| Oxolamine Hydrochloride | Intraperitoneal | 185 |

| Oxolamine Hydrochloride | Subcutaneous | 465 |

Table 2: Acute LD50 of Oxolamine and its Salts in Mice

| Chemical Form | Route of Administration | LD50 (mg/kg) |

| Oxolamine (base) | Oral | 679 |

| Oxolamine (base) | Intraperitoneal | 208 |

Experimental Protocols

The following is a detailed description of the experimental methodology used to determine the acute toxicity of oxolamine hydrochloride in rats, as adapted from the foundational study in the field.

Acute Toxicity Study of Oxolamine Hydrochloride in Rats

-

Animal Model: Wistar rats of both sexes, with an average body weight of 150-200 grams, were used.

-

Housing and Acclimation: The animals were housed in a controlled environment with a standard diet and water available ad libitum. They were acclimated to the laboratory conditions for a period of at least one week prior to the experiment.

-

Test Substance: Oxolamine hydrochloride was administered as the test substance.

-

Vehicle: The vehicle used for the administration of the test substance was not explicitly stated in the available literature. For parenteral routes, sterile saline or another appropriate vehicle would be standard. For the oral route, an aqueous solution or suspension is typical.

-

Routes of Administration and Dose Levels:

-

Oral Administration: A range of graded doses was administered to different groups of rats.

-

Intraperitoneal Administration: A range of graded doses was injected intraperitoneally into different groups of rats.

-

Subcutaneous Administration: A range of graded doses was injected subcutaneously into different groups of rats.

-

-

Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days following administration of the test substance.

-

LD50 Calculation: The median lethal dose (LD50) and its 95% confidence limits were calculated according to the statistical method of Litchfield and Wilcoxon.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, a common procedure for determining the LD50 of a compound like this compound.

Oxolamine: A Technical Deep Dive into its Analgesic and Antispasmodic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxolamine, a molecule primarily recognized for its antitussive properties, also exhibits significant analgesic and antispasmodic effects. This technical guide provides a comprehensive analysis of the pharmacological underpinnings of these activities, drawing from available preclinical data. While quantitative data on oxolamine is limited in readily accessible literature, this paper synthesizes the current understanding of its mechanisms of action, details relevant experimental protocols for its study, and visually represents its proposed signaling pathways. The primary mechanism is believed to be a peripheral action involving local anesthetic effects and anti-inflammatory properties, distinguishing it from centrally acting agents. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel analgesic and antispasmodic therapies.

Core Pharmacological Properties: Analgesic and Antispasmodic Effects

Oxolamine's therapeutic profile extends beyond its use as a cough suppressant to include notable analgesic and antispasmodic activities.[1] These properties are attributed to a predominantly peripheral mechanism of action, which offers a potential advantage in reducing central nervous system side effects often associated with other analgesic and antispasmodic drugs.[2]

Analgesic Properties

Oxolamine has demonstrated mild pain relief in various animal models.[3] Its analgesic effect is closely linked to its local anesthetic and anti-inflammatory actions. By reducing nerve ending irritation and mitigating edema and leukocyte infiltration in inflamed tissues, oxolamine can alleviate pain at its source.[3]

Antispasmodic Properties

The antispasmodic activity of oxolamine has been observed in preclinical studies, particularly in models utilizing isolated smooth muscle tissues. It has been shown to inhibit contractions induced by various spasmogens, suggesting a direct relaxant effect on smooth muscle. This property is particularly relevant for conditions involving bronchospasm or gastrointestinal spasms.

Quantitative Data Summary

Despite evidence of its analgesic and antispasmodic effects, specific quantitative data such as ED₅₀ and IC₅₀ values for oxolamine are not widely available in the current body of public literature. The following table summarizes the qualitative findings from preclinical studies.

| Pharmacological Effect | Experimental Model | Observed Effect | Reference |

| Analgesic | Animal models of pain | Mild pain relief | [3] |

| Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema and leukocyte infiltration | [3] |

| Antispasmodic | Isolated guinea pig ileum | Inhibition of acetylcholine-induced contractions | Silvestrini & Pozzatti, 1961 |

| Antispasmodic | Isolated guinea pig ileum | Inhibition of histamine-induced contractions | Silvestrini & Pozzatti, 1961 |

| Local Anesthetic | Nerve block models | Implied through peripheral nerve blockade | [3] |

Mechanism of Action and Signaling Pathways

Oxolamine's analgesic and antispasmodic effects are believed to stem from a combination of local anesthetic and anti-inflammatory mechanisms.

Local Anesthetic Action and Sodium Channel Blockade

A key proposed mechanism for oxolamine's analgesic and antitussive effects is the blockade of voltage-gated sodium channels in nerve fibers.[3] This action would reduce the excitability of sensory neurons, thereby decreasing the transmission of nociceptive signals.

Anti-inflammatory Action and Prostaglandin Synthesis

Oxolamine's anti-inflammatory properties contribute significantly to its analgesic effect. It is thought to inhibit the synthesis of prostaglandins, key mediators of inflammation and pain, by targeting cyclooxygenase (COX) enzymes. This reduction in pro-inflammatory mediators helps to decrease sensitization of nociceptors.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the analgesic and antispasmodic properties of a compound like oxolamine. While specific data for oxolamine is sparse, these protocols provide a framework for its investigation.

Analgesic Activity: Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Protocol:

-

Animals: Male Wistar rats (150-200g).

-

Apparatus: Hot plate analgesia meter with the plate temperature maintained at 55 ± 0.5°C.

-

Procedure:

-

Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Baseline latency is determined for each animal before drug administration.

-

Oxolamine or vehicle is administered (e.g., intraperitoneally), and the latency is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

-

-

Data Analysis: The percentage increase in latency time is calculated and compared between the oxolamine-treated and control groups.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model to evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Sprague-Dawley rats (180-220g).

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

Oxolamine or vehicle is administered (e.g., orally) one hour before the carrageenan injection.

-

0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Antispasmodic Activity: Isolated Guinea Pig Ileum

This in vitro method assesses the direct effect of a compound on smooth muscle contraction.

Protocol:

-

Tissue Preparation: A segment of the terminal ileum from a male guinea pig (250-350g) is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension of 1g for 60 minutes.

-

Cumulative concentration-response curves are obtained for a spasmogen (e.g., acetylcholine or histamine).

-

The tissue is then incubated with oxolamine for a specific period (e.g., 20 minutes).

-

The concentration-response curve for the spasmogen is repeated in the presence of oxolamine.

-

-

Data Analysis: The antagonistic effect of oxolamine is determined by comparing the EC₅₀ values and the maximum response of the agonist in the absence and presence of the drug.

Conclusion and Future Directions